N-(2-Methylbenzyl)propan-2-amine
Overview
Description
N-(2-Methylbenzyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is a colorless liquid with a sweet fragrance and is often used as an intermediate in organic synthesis. This compound has applications in various fields, including medicine, pesticides, and the synthesis of drugs, dyes, and flavors .
Preparation Methods
The preparation of N-(2-Methylbenzyl)propan-2-amine generally involves the following steps :
Reaction of 2-methyl benzyl bromide with isopropylamine: This reaction generates N-(2-methyl benzyl) isopropylamine hydrochloride.
Reaction of the hydrochloride with sodium carbonate: This step removes hydrochloric acid to obtain this compound.
Chemical Reactions Analysis
N-(2-Methylbenzyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-Methylbenzyl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It has applications in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic effects.
Industry: The compound is used in the production of dyes, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Methylbenzyl)propan-2-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
N-(2-Methylbenzyl)propan-2-amine is structurally similar to other compounds such as methiopropamine and N-isopropyl-N-(4-methylbenzyl)propan-2-amine . it is unique in its specific applications and properties. For example, methiopropamine is known for its stimulant effects and is used as a research chemical, while this compound is primarily used as an intermediate in organic synthesis .
Similar Compounds
Methiopropamine: A stimulant with structural similarities to methamphetamine.
N-isopropyl-N-(4-methylbenzyl)propan-2-amine: Another compound with similar structural features.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-8-11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZWRYCILDHXEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258226 | |
Record name | 2-Methyl-N-(1-methylethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91338-98-6 | |
Record name | 2-Methyl-N-(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91338-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-N-(1-methylethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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